molecular formula C20H18BrNO2 B3702144 N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide

N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide

Cat. No.: B3702144
M. Wt: 384.3 g/mol
InChI Key: VWGIPENCHQVIDU-UHFFFAOYSA-N
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Description

The compound “N-(4-bromo-2,6-dimethylphenyl)-3-methoxy-2-naphthamide” is a complex organic molecule. It contains a naphthalene group (a type of polycyclic aromatic hydrocarbon), an amide group (common in many biological molecules and synthetic polymers), and a methoxy group (which can influence the molecule’s polarity and reactivity). The presence of a bromine atom indicates that this compound might be used in various organic synthesis reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a naphthalene backbone with a methoxy group at the 3-position and an amide group at the 2-position. The amide would be substituted with a 4-bromo-2,6-dimethylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could be a site of electrophilic aromatic substitution reactions. The amide group might participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom and the aromatic rings would likely make this compound relatively heavy and possibly quite stable .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-12-8-16(21)9-13(2)19(12)22-20(23)17-10-14-6-4-5-7-15(14)11-18(17)24-3/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGIPENCHQVIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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